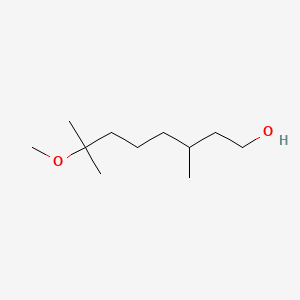

7-Methoxy-3,7-dimethyloctan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxy-3,7-dimethyloctan-1-ol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

7-Methoxy-3,7-dimethyloctan-1-ol is characterized by the presence of methoxy and hydroxyl functional groups, which enhance its reactivity and interaction with biological systems. The molecular formula is C11H24O2, and its structure allows for various chemical reactions that are beneficial in synthetic chemistry.

Perfumery

One of the primary applications of this compound is in the fragrance industry. It serves as a key ingredient in high-quality sandalwood compositions due to its pleasant aroma profile. The compound acts as a top note, contributing to the overall scent experience in perfumes and personal care products.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the production of more complex molecules. It can undergo various transformations, including oxidation and reduction reactions, leading to the formation of derivatives such as 7-Methoxy-3,7-dimethyloctanoic acid and 7-Methoxy-3,7-dimethyloctanol. These derivatives have their own unique applications in different chemical processes.

Biological Studies

Research indicates that this compound exhibits biological activities that warrant further investigation. Its antioxidant properties make it a subject of interest in studies focused on aging and cellular health. The compound has been shown to inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix proteins, thereby potentially playing a role in anti-aging treatments.

Case Study 1: Antioxidant Activity

A study investigated the effects of this compound on oxidative stress markers in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound. This suggests potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Fragrance Safety Assessment

In an assessment conducted by the Expert Panel for Fragrance Safety, this compound was evaluated for genotoxicity and skin sensitization potential. The findings showed that the compound did not exhibit mutagenic effects in standard assays (e.g., Ames test) and was deemed safe for use in cosmetic formulations .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Perfumery | Used as a top note in sandalwood fragrances | Enhances scent profile; widely accepted in cosmetics |

| Chemical Synthesis | Intermediate for complex organic molecules | Forms derivatives like acids and alcohols |

| Biological Studies | Exhibits antioxidant properties; inhibits MMPs | Potential applications in anti-aging treatments |

| Safety Assessments | Evaluated for genotoxicity and skin sensitization | Found to be non-mutagenic; safe for cosmetic use |

Propiedades

Número CAS |

38376-28-2 |

|---|---|

Fórmula molecular |

C11H24O2 |

Peso molecular |

188.31 g/mol |

Nombre IUPAC |

7-methoxy-3,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 |

Clave InChI |

HAGATCKFXSBCCQ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC)CCO |

SMILES canónico |

CC(CCCC(C)(C)OC)CCO |

Key on ui other cas no. |

38376-28-2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.